3-Pentafluoroethyl-pyrazin-2-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5N3/c7-5(8,6(9,10)11)3-4(12)14-2-1-13-3/h1-2H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXIWEKFCMYPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251997 | |
| Record name | 3-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246466-92-1 | |
| Record name | 3-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246466-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Pentafluoroethyl-pyrazin-2-ylamine typically involves the introduction of the pentafluoroethyl group to a pyrazine derivative. One common method includes the reaction of pyrazine-2-amine with pentafluoroethyl iodide under suitable conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
3-Pentafluoroethyl-pyrazin-2-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pentafluoroethyl-pyrazin-2-ylamine is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and agricultural sciences. This article explores its potential uses, supported by data and case studies.
Anticancer Properties
Research indicates that compounds similar to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to reduced cell proliferation, making these compounds potential candidates for cancer treatment. For instance, studies have shown that certain pyrazine derivatives can selectively inhibit CDK4 and CDK6, which are implicated in various cancers .
Anti-inflammatory Effects
In addition to anticancer properties, there is evidence suggesting that this compound could be effective against inflammatory diseases. Compounds with similar structures have been reported to exhibit anti-inflammatory activities by modulating pathways involved in inflammation . This makes them promising candidates for treating conditions such as rheumatoid arthritis and psoriasis.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of fluorinated compounds often shows improved metabolic stability and bioavailability. Studies on related compounds suggest that this compound may possess favorable pharmacokinetic properties, allowing for effective therapeutic concentrations with reduced toxicity .
Fungicidal Activity
Recent research has explored the use of pyrazine derivatives as fungicides. This compound may exhibit antifungal properties against various phytopathogenic fungi, making it a candidate for agricultural applications. This aligns with findings that demonstrate the efficacy of similar compounds in controlling fungal diseases in crops .
Herbicide Development
The compound's unique structure may also lend itself to herbicide development. Research into related fluorinated heterocycles has shown potential for selective herbicide activity, which could be beneficial for managing unwanted vegetation in agricultural settings .
Anticancer Study
A study published in a peer-reviewed journal examined the effects of a series of pyrazine derivatives on human cancer cell lines. Among these, a derivative closely related to this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity .
Anti-inflammatory Research
In another study focusing on inflammatory bowel disease (IBD), researchers tested several pyrazine derivatives for their ability to reduce inflammation markers in vitro. The results showed that compounds similar to this compound significantly lowered levels of pro-inflammatory cytokines .
Agricultural Application
Field trials conducted on crops treated with a fluorinated pyrazine compound demonstrated reduced fungal infections compared to untreated controls. This suggests that this compound could be developed into an effective agricultural fungicide .
Mechanism of Action
The mechanism of action of 3-Pentafluoroethyl-pyrazin-2-ylamine involves its interaction with specific molecular targets. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds with biological targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The substitution pattern on the pyrazine ring significantly influences physicochemical properties. A closely related compound, 3-Methyl-pyrazin-2-ylamine (CAS 19838-08-5), serves as a structural analog where the pentafluoroethyl group is replaced by a methyl (-CH₃) group. Key comparative data are summarized below:
The pentafluoroethyl group introduces steric bulk and electronegativity, likely reducing basicity at the amine group compared to the methyl analog. This substitution also increases hydrophobicity, which may enhance membrane permeability in biological systems .
Research Findings
- Fluorinated pyrazines exhibit improved pharmacokinetic profiles in preclinical studies, with -C₂F₅ groups shown to reduce hepatic clearance by 40% compared to -CH₃ analogs in related compounds .
- The electron-withdrawing effect of -C₂F₅ lowers the pKa of the amine group (estimated ΔpKa ≈ 1.5–2.0), altering solubility and binding affinity in receptor-ligand interactions.
Biological Activity
3-Pentafluoroethyl-pyrazin-2-ylamine is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring substituted with a pentafluoroethyl group and an amine group. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and material science.
The molecular formula of this compound is , with a molecular weight of 213.11 g/mol. The compound's structure enhances its lipophilicity, which may influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 3-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-amine |
| Molecular Weight | 213.11 g/mol |
| CAS Number | 1246466-92-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The pentafluoroethyl group enhances the compound's hydrophobic properties, allowing for better interaction with lipid membranes and proteins. The amine group can form hydrogen bonds with biological targets, potentially influencing the compound’s specificity and efficacy.
Biological Activity
Research indicates that derivatives of this compound may exhibit antimicrobial and antiviral properties. The following subsections summarize key findings from various studies:
Antimicrobial Activity
In vitro studies have suggested that compounds similar to this compound can inhibit the growth of several bacterial strains. For instance, screening against Gram-negative bacteria has shown promising results in inhibiting the Type III secretion system (T3SS), which is crucial for bacterial virulence.
Antiviral Properties
Some derivatives have been evaluated for their antiviral activity, particularly against viruses that utilize similar pathways as bacterial pathogens. The mechanism often involves interference with viral replication processes or inhibition of viral entry into host cells.
Case Studies
- Inhibition of T3SS : A study conducted on various compounds, including pyrazine derivatives, demonstrated that certain analogs could inhibit the T3SS in Citrobacter rodentium, a model organism for studying enteropathogenic E. coli infections. This inhibition was quantified using a reporter assay measuring carboxypeptidase G2 (CPG2) secretion .
- Antimicrobial Screening : A high-throughput screening campaign evaluated over 5000 compounds for their ability to inhibit bacterial growth. Compounds structurally related to this compound were among those identified as potential candidates for further development due to their significant inhibitory effects on bacterial proliferation .
Comparative Analysis
To understand the unique properties of this compound, it can be compared with other pyrazine derivatives:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 3-Trifluoromethyl-pyrazin-2-ylamine | Similar structure with CF3 group | Moderate antimicrobial activity |
| 2-Amino-3-pentafluoroethyl-pyrazine | Amine at different position | Enhanced antiviral activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Pentafluoroethyl-pyrazin-2-ylamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Fluorinated pyrazine derivatives like this compound are typically synthesized via nucleophilic substitution of polyhalogenated precursors. For example, pentafluoropyridine can react with sodium azide to introduce amine groups, followed by fluorination or alkylation steps to attach the pentafluoroethyl group. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For instance, using anhydrous dimethylformamide (DMF) as a solvent and controlled heating (80–120°C) can improve regioselectivity and reduce side reactions . Advanced fluorination techniques, such as flow chemistry or microwave-assisted synthesis, may enhance efficiency .
Q. What spectroscopic techniques are most effective for characterizing fluorinated pyrazine derivatives like this compound?
- Methodological Answer : Key techniques include:
- ¹⁹F NMR : To confirm the presence and position of fluorine atoms.
- ¹H NMR and ¹³C NMR : For backbone structure validation and substitution pattern analysis.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight confirmation.
- IR Spectroscopy : To identify amine (-NH₂) and C-F stretching vibrations.
Comparative data from analogs (e.g., 3-Methyl-pyrazin-2-ylamine, mp: 170–171°C ) can guide interpretation.
Q. How can researchers ensure reproducibility in synthesizing fluorinated pyrazine amines?
- Methodological Answer : Reproducibility hinges on:
- Standardized Protocols : Documenting exact stoichiometry, reaction time, and purification steps (e.g., column chromatography gradients).
- Quality Control : Using in-line analytics (e.g., HPLC or GC-MS) to monitor reaction progress.
- Reference Standards : Cross-validating synthetic intermediates with structurally similar compounds, such as 3-Methyl-pyrazin-2-ylamine, which has well-documented melting points and spectral data .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in fluorinated pyrazine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways and electronic effects. For example:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites in the pyrazine ring.
- Transition State Analysis : Compare activation energies for competing substitution pathways (e.g., para vs. meta fluorination).
Studies on receptor-response models for fluorinated compounds highlight the importance of hybrid approaches, where computational predictions are validated with wet-lab data to resolve discrepancies .
Q. How can researchers resolve contradictions in catalytic efficiency data across studies involving fluorinated amines?
- Methodological Answer : Contradictions often arise from methodological differences:
- Catalyst Loading : Higher catalyst concentrations may mask side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) can alter reaction kinetics.
- Data Normalization : Use internal standards (e.g., 3-Methyl-pyrazin-2-ylamine ) to control for batch variability.
Qualitative research frameworks recommend iterative hypothesis testing and meta-analyses to reconcile divergent results .
Q. What strategies optimize fluorinated pyrazine derivatives for target-specific applications (e.g., medicinal chemistry)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methyl with pentafluoroethyl groups) to assess biological activity.
- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability tests) to evaluate metabolic stability.
- Toxicology Screening : RightAnswer Knowledge Solutions’ guidelines recommend acute exposure assessments (e.g., cytotoxicity in HEK293 cells) and environmental hazard profiling .
Data Contradiction Analysis
Q. Why do studies report conflicting thermal stability data for fluorinated pyrazines?
- Methodological Answer : Discrepancies may stem from:
- Measurement Techniques : Differential Scanning Calorimetry (DSC) vs. traditional melting point apparatus.
- Sample Purity : Impurities (e.g., residual solvents) lower observed melting points.
- Ambient Conditions : Hygroscopic compounds like 3-Methyl-pyrazin-2-ylamine require anhydrous handling to avoid decomposition .
Research Design & Ethics
Q. How should researchers design longitudinal studies to assess fluorinated compounds’ stability or bioactivity?
- Methodological Answer : Adopt a three-wave panel design (e.g., initial, 1-week, and 1-year intervals) to track degradation or activity changes. Structural Equation Modeling (SEM) and bootstrapping can analyze time-dependent effects, as demonstrated in studies on presenteeism and effort exertion .
Q. What safety protocols are essential for handling fluorinated pyrazine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods for volatile compounds.
- Waste Management : Neutralize fluorine-containing waste with calcium hydroxide before disposal.
- Regulatory Compliance : Follow RightAnswer’s guidelines for OSHA standards and reproductive risk assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
